![molecular formula C13H10ClFN2OS B2400757 N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide CAS No. 1375988-67-2](/img/structure/B2400757.png)
N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide, also known as Compound A, is a novel small molecule that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising anti-inflammatory and anti-tumor properties, making it a valuable candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A is not fully understood, but it is believed to exert its anti-inflammatory and anti-tumor effects through the inhibition of specific signaling pathways. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer development. By inhibiting NF-κB, this compound A can reduce the expression of pro-inflammatory cytokines and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound A has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. Additionally, it has been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that play a role in the degradation of extracellular matrix and contribute to the development of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A is its specificity towards NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various diseases. Additionally, it has been found to have low toxicity and good pharmacokinetic properties in preclinical studies, making it a promising candidate for further development. However, one limitation of this compound A is its relatively low potency compared to other NF-κB inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A. One area of interest is its potential use in combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound A and its potential targets in different diseases. Finally, the development of more potent derivatives of this compound A may improve its therapeutic potential and expand its applications in the future.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A involves a multi-step process that includes the reaction of 3-chloro-4-(methylsulfanyl)aniline with 2-fluoropyridine-4-carboxylic acid, followed by the addition of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and inflammatory bowel disease. In preclinical studies, it has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to reduce inflammation and alleviate symptoms in animal models of arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylsulfanylphenyl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2OS/c1-19-11-3-2-9(7-10(11)14)17-13(18)8-4-5-16-12(15)6-8/h2-7H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCYUROWGBOIFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

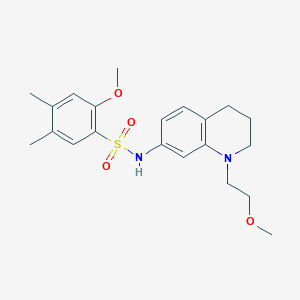
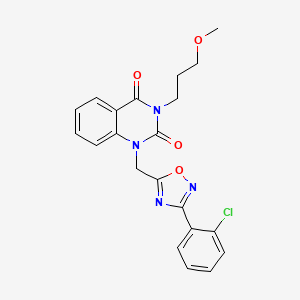
![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2400677.png)
![6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2400678.png)
![N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2400679.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2400680.png)
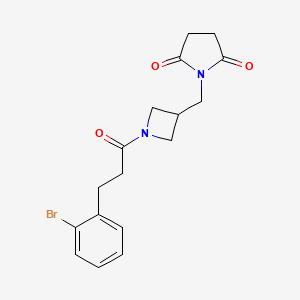
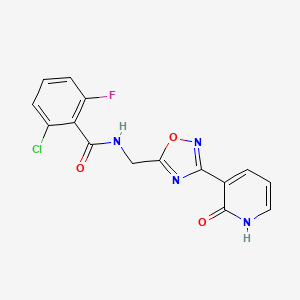
![Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate](/img/structure/B2400683.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2400685.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2400688.png)
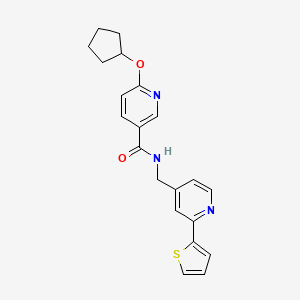
![N-benzo[g][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2400693.png)
![Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2400697.png)